molecular formula C17H24N2O2 B5624197 1-(1,3-benzodioxol-5-ylmethyl)-4-cyclopentylpiperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-cyclopentylpiperazine

Cat. No. B5624197
M. Wt: 288.4 g/mol
InChI Key: JDXYDMOGCIVCFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related piperazine derivatives often involves multistep chemical processes. For instance, the synthesis of certain benzodioxanylpiperazine derivatives has been explored for their potential in medical applications, indicating the complexity and versatility of methods available for creating compounds with the piperazine core structure (Childers et al., 2005).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their function and interactions. X-ray crystallography and NMR spectroscopy are commonly used for structural elucidation. A study provided insights into the molecular conformation of a benzimidazole derivative, highlighting the planarity of the benzimidazole ring system and the chair conformation of the piperazine ring, demonstrating the importance of molecular geometry in chemical behavior and reactivity (Özbey et al., 2001).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, contributing to their diverse properties. For instance, N,N-dialkylated piperazine derivatives have been studied for their role as potent factor Xa inhibitors, showcasing the chemical versatility of the piperazine scaffold in pharmaceutical development (Jia et al., 2004).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some piperazine derivatives are used as antipsychotic drugs, where they work by blocking dopamine receptors in the brain .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and use. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the pharmacological properties of this compound, as well as the development of new synthesis methods .

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-cyclopentylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-2-4-15(3-1)19-9-7-18(8-10-19)12-14-5-6-16-17(11-14)21-13-20-16/h5-6,11,15H,1-4,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXYDMOGCIVCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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